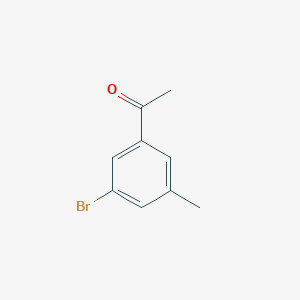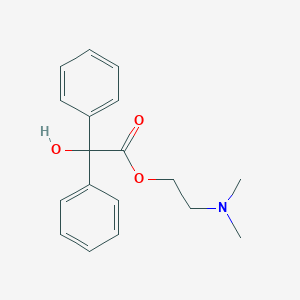
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two nitrophenyl groups attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-nitrobenzaldehyde with a chiral diamine under controlled conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The diamine backbone can be oxidized to form diketones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, room temperature to reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or basic medium, elevated temperatures.
Major Products Formed
Reduction: 1,2-Bis(4-aminophenyl)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,2-Bis(4-nitrophenyl)ethane-1,2-dione.
科学的研究の応用
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitrophenyl groups can participate in various interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
- (1R,2S)-1,2-Bis(4-aminophenyl)ethane-1,2-diamine
- (1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
- (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
Uniqueness
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity compared to its analogs. The nitro groups can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the stereochemistry of the compound plays a crucial role in its interaction with biological targets, making it a valuable molecule in stereoselective synthesis and drug design.
特性
IUPAC Name |
(1R,2S)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22/h1-8,13-14H,15-16H2/t13-,14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNXRXPIYAHOW-OKILXGFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)


